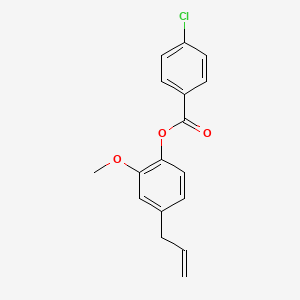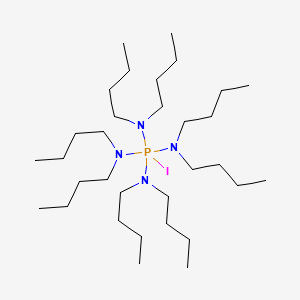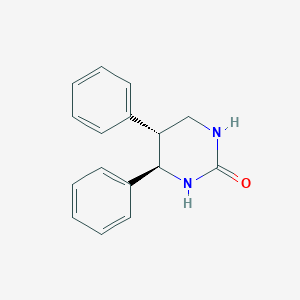
(4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its tetrahydropyrimidinone core, which is substituted with two phenyl groups at the 4 and 5 positions. The stereochemistry of the compound is defined by the (4R,5R) configuration, which plays a crucial role in its reactivity and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with a chiral amine and a suitable carbonyl compound, followed by cyclization to form the tetrahydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chiral chromatography for the separation of enantiomers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
(4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or oxime derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl rings or the tetrahydropyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include imines, oximes, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- (4R,5R)-4,5-Diphenylimidazolidin-2-one
- (4R,5R)-4,5-Diphenylthiazolidin-2-one
- (4R,5R)-4,5-Diphenylpyrrolidin-2-one
Uniqueness
Compared to these similar compounds, (4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one is unique due to its tetrahydropyrimidinone core, which imparts distinct chemical and biological properties. Its specific stereochemistry and functional groups make it a valuable compound for various applications, particularly in asymmetric synthesis and drug development.
特性
CAS番号 |
87060-88-6 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC名 |
(4R,5R)-4,5-diphenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H16N2O/c19-16-17-11-14(12-7-3-1-4-8-12)15(18-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H2,17,18,19)/t14-,15-/m0/s1 |
InChIキー |
OFYZNIVIJKLXRF-GJZGRUSLSA-N |
異性体SMILES |
C1[C@H]([C@@H](NC(=O)N1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(C(NC(=O)N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



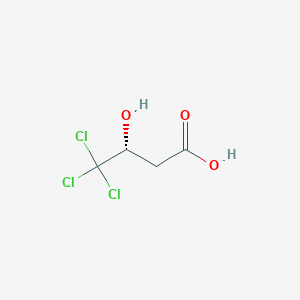
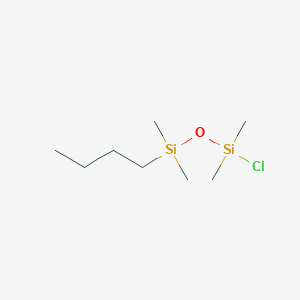
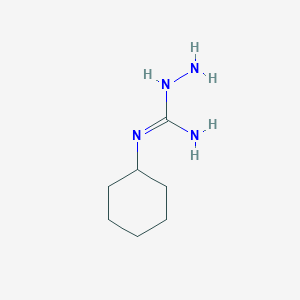

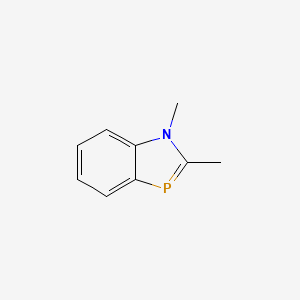
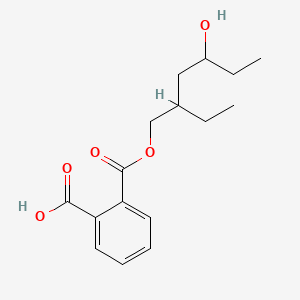
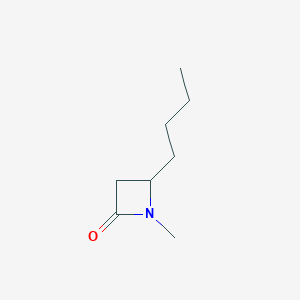
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)
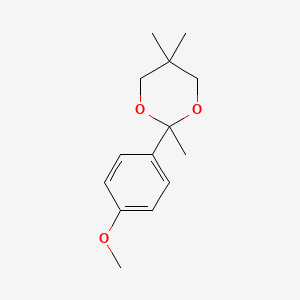
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
